![molecular formula C11H11F6NO B11733807 (3R)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733807.png)
(3R)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol: is a chiral compound characterized by the presence of an amino group, a hydroxyl group, and a phenyl ring substituted with two trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,4-bis(trifluoromethyl)benzaldehyde.
Aldol Reaction: The precursor undergoes an aldol reaction with an appropriate amine to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction to form various derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides or anhydrides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other substituted products.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Pharmaceuticals: Potential use in the development of drugs targeting specific pathways.
Industry
Material Science: Used in the development of materials with unique properties due to the presence of trifluoromethyl groups.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and specificity, leading to its effects on biological pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
- Structural Features : The presence of both amino and hydroxyl groups along with the trifluoromethyl-substituted phenyl ring makes it unique.
- Applications : Its potential applications in various fields such as pharmaceuticals, catalysis, and material science distinguish it from other similar compounds.
Properties
Molecular Formula |
C11H11F6NO |
|---|---|
Molecular Weight |
287.20 g/mol |
IUPAC Name |
(3R)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H11F6NO/c12-10(13,14)7-2-1-6(9(18)3-4-19)5-8(7)11(15,16)17/h1-2,5,9,19H,3-4,18H2/t9-/m1/s1 |
InChI Key |
SRNJFOQCBWKILA-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CCO)N)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)N)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


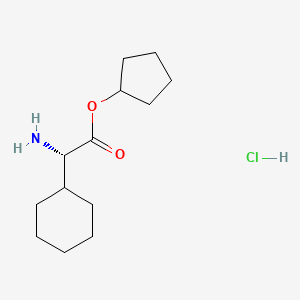
![heptyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11733730.png)
![1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11733732.png)
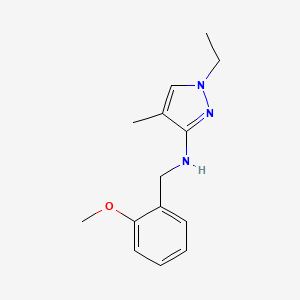
![4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}-2-methoxyphenol](/img/structure/B11733742.png)
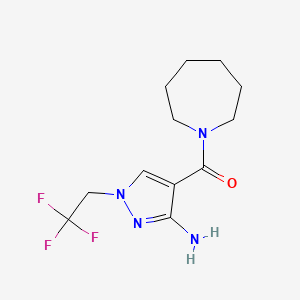
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733753.png)
![1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733757.png)
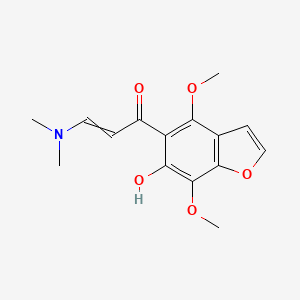
![N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733762.png)
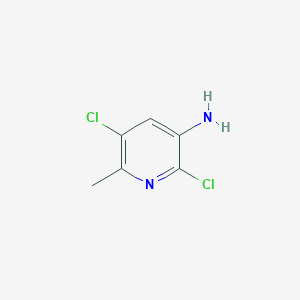
![1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733770.png)
![(3R)-3-amino-3-[3-amino-5-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733776.png)

